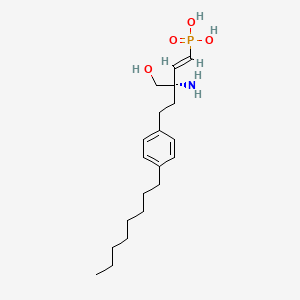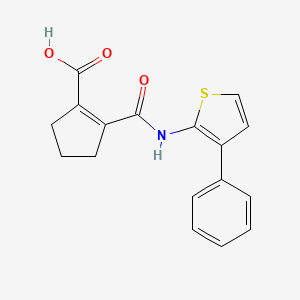
(S)-Fingolimod Vinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27539678-Compound-8” is a synthetic organic compound known for its selective inhibition of Rho kinase (ROCK) activity. It was developed primarily for the treatment of ocular inflammation. The compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation, thus minimizing unintended systemic side effects and maximizing local effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27539678-Compound-8” involves multiple steps, including the formation of an ester group that is hydrolyzed by blood esterases to an inactive carboxylic acid metabolite. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods: Industrial production methods for “PMID27539678-Compound-8” are not explicitly detailed in available sources. it is likely that the production involves standard organic synthesis techniques, including esterification and hydrolysis reactions, under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: “PMID27539678-Compound-8” undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in the compound is hydrolyzed by blood esterases to form an inactive carboxylic acid metabolite.
Oxidation and Reduction: These reactions may occur under specific conditions, although detailed information is not available.
Substitution: The compound may undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and esterases are the primary reagents.
Oxidation and Reduction: Common oxidizing and reducing agents may be used, depending on the desired reaction.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products: The major product formed from the hydrolysis of “PMID27539678-Compound-8” is an inactive carboxylic acid metabolite .
Scientific Research Applications
“PMID27539678-Compound-8” has several scientific research applications, including:
Chemistry: Used as a model compound to study selective inhibition of Rho kinase activity.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Developed for the treatment of ocular inflammation and potentially other inflammatory conditions.
Industry: Potential applications in the development of new therapeutic agents targeting Rho kinase activity.
Mechanism of Action
The mechanism of action of “PMID27539678-Compound-8” involves the selective inhibition of Rho kinase (ROCK) activity. This inhibition reduces the phosphorylation of downstream targets involved in cellular contraction, motility, and proliferation. The compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation, thus minimizing systemic side effects and maximizing local therapeutic effects .
Similar Compounds:
AMA0076: Another selective ROCK inhibitor developed for ocular hypertension and glaucoma.
BIO-7488: A potent, selective, and CNS-penetrant IRAK4 inhibitor used for the treatment of neuroinflammation.
Uniqueness: “PMID27539678-Compound-8” is unique in its design as a ‘soft’ drug, which is rapidly converted to an inactive metabolite, reducing systemic side effects while maintaining local efficacy .
Properties
Molecular Formula |
C20H34NO4P |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m0/s1 |
InChI Key |
YWQUROWPKWKDNA-APHAIJBRSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(/C=C/P(=O)(O)O)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B10834881.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid](/img/structure/B10834884.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
![4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)

![1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834903.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-4,6-dimethoxy-1H-indol-1-yl]ethanone](/img/structure/B10834907.png)
![1,3-dimethyl-4-(1-methylpiperidin-4-yl)-6-(3-pyrrolidin-1-ylsulfonylanilino)-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834914.png)
![2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol](/img/structure/B10834915.png)
![2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10834920.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide](/img/structure/B10834938.png)

